1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidinone core (5-oxopyrrolidine) linked to a 3-bromophenyl group and a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety via an ethyl carboxamide bridge. The 3-bromophenyl substituent may influence electronic properties and steric interactions, while the pyrrolidinone and pyrimidinone rings contribute to hydrogen-bonding capabilities and conformational rigidity .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3/c1-12-7-16(24)22(11-21-12)6-5-20-18(26)13-8-17(25)23(10-13)15-4-2-3-14(19)9-15/h2-4,7,9,11,13H,5-6,8,10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOBBIJKWUZQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a bromophenyl group, a pyrimidine moiety, and a pyrrolidine backbone, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising results against various Gram-positive bacteria and drug-resistant fungi. For instance:
- In vitro Studies : The compound has been tested against strains such as Staphylococcus aureus and Candida auris, demonstrating significant antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for clinical application .
Anticancer Activity
The compound also exhibits anticancer properties. In a study involving A549 human lung cancer cells, it was found to induce apoptosis and inhibit cell proliferation effectively:
- Cell Viability Assays : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating high potency against cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways, leading to cell death.
- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in the regulation of cell death .
Case Studies
- Study on Antimicrobial Resistance : A comprehensive analysis was conducted on the effectiveness of the compound against multi-drug resistant pathogens. The results indicated that derivatives of the compound could overcome resistance mechanisms present in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Cancer Cell Line Study : In another study, various derivatives were synthesized and tested against different cancer cell lines. The results showed that modifications to the pyrimidine ring significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (), a structurally analogous molecule with distinct substituents and backbone differences. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
The 4-bromo group in may induce stronger electron-withdrawing effects, altering reactivity .
In contrast, the 4-hydroxy group in enhances hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability.
Amide Linkage : The ethyl carboxamide in the target compound provides conformational flexibility, whereas the propanamide chain in introduces a phenylethyl group that could engage in π-π stacking interactions.
Crystallographic Behavior: ’s crystal structure reveals a dihedral angle of 80.87° between the pyrimidine and bromophenyl rings, suggesting a non-planar conformation that affects packing density. The target compound’s ethyl linker and methyl group may promote different torsional angles, influencing solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
